
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the polymerization of propylene oxide followed by the introduction of hydroxyl groups. The reaction conditions often include the use of catalysts such as potassium hydroxide (KOH) or other basic catalysts to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where propylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The ether linkages provide flexibility and stability to the compound, making it suitable for various applications. The pathways involved include hydrogen bonding, van der Waals interactions, and potential covalent modifications .
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Propane-1,2-diol, propoxylated
- Poly(propylene glycol) n5
Uniqueness
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which impart distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility, reactivity, and stability characteristics .
Properties
CAS No. |
75506-77-3 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(2,14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h13-14H,3-11H2,1-2H3 |
InChI Key |
VZBOUOZQNALIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
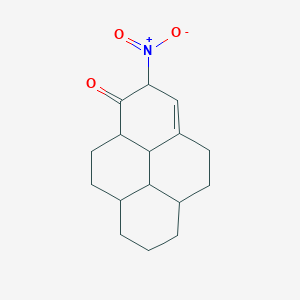
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
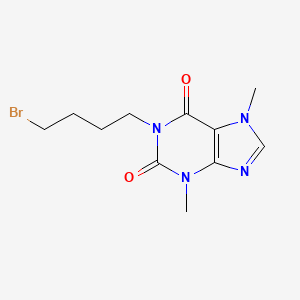

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
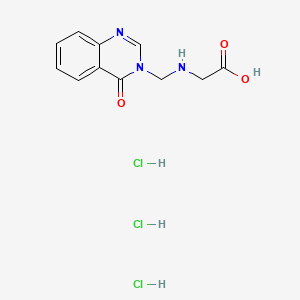
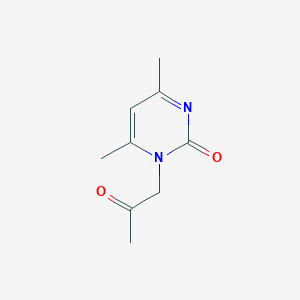
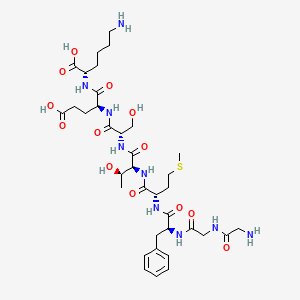
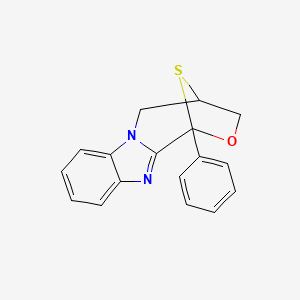
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
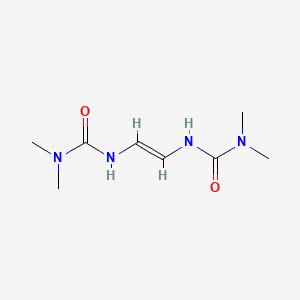
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

